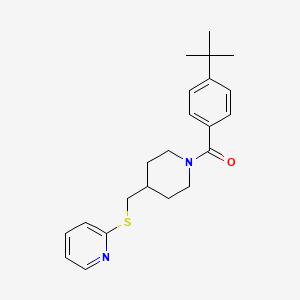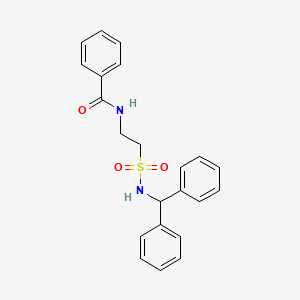
N-(2-(N-benzhydrylsulfamoyl)ethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The description of a compound usually includes its IUPAC name, common names, and structural formula. It may also include the type of compound it is (e.g., amide, ester, alkane), and its role or use in industry or research.
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product.Molecular Structure Analysis
This involves the use of spectroscopic techniques like NMR, IR, and mass spectrometry to determine the structure of the compound.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, conditions, and mechanisms of the reactions.Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, and reactivity of the compound.Aplicaciones Científicas De Investigación
Platinum-Catalyzed Hydroamination
One application involves the platinum-catalyzed intermolecular hydroamination of unactivated olefins with carboxamides, where benzamide derivatives play a crucial role in facilitating the reaction to yield N-ethylbenzamide. This process demonstrates the versatility of benzamide derivatives in synthetic organic chemistry, especially in catalytic reactions for the synthesis of amides (Xiang Wang and R. Widenhoefer, 2004).
Synthesis of Antiarrhythmic Agents
Benzamide derivatives, characterized by specific substituents, have been prepared and evaluated for their oral antiarrhythmic activity in mice. These studies contribute to the development of new therapeutic agents, highlighting the importance of benzamide derivatives in medicinal chemistry (E. H. Banitt et al., 1977).
Neuroleptic Activity
Research on benzamides of N,N-disubstituted ethylenediamines has shown potential neuroleptic activity. These compounds were evaluated for their inhibitory effects on stereotypic behavior in rats, suggesting their use in treating psychosis with fewer side effects (S. Iwanami et al., 1981).
Designing Magnets
In material science, benzamide derivatives have been used as ligands to coordinate with copper ions, leading to the development of single-molecule and single-chain magnets. This application demonstrates the role of benzamide derivatives in advancing the design of new magnetic materials (J. Costes et al., 2010).
Melanoma Cytotoxicity
Benzamide derivatives have shown selective cytotoxicity towards melanoma cells, indicating their potential for targeted drug delivery in cancer therapy. These findings underscore the relevance of benzamide derivatives in the development of novel anticancer treatments (Markus Wolf et al., 2004).
Endothelin Receptor Antagonists
N2-aryl-3-(isoxazolylsulfamoyl)-2-thiophenecarboxamides, a class of benzamide derivatives, have been identified as potent and selective endothelin receptor-A antagonists, highlighting their importance in the development of cardiovascular therapies (C. Wu et al., 1997).
Safety And Hazards
This involves studying the toxicity, flammability, environmental impact, and safe handling procedures of the compound.
Direcciones Futuras
This involves discussing potential future research directions or applications of the compound based on its properties and activities.
For a specific compound like “N-(2-(N-benzhydrylsulfamoyl)ethyl)benzamide”, these analyses would require specialized knowledge and resources, including access to the compound and laboratory equipment. Researchers often publish their findings in scientific papers, which is why you may want to look for such papers for detailed information. Please consult a professional if you need detailed analysis.
Propiedades
IUPAC Name |
N-[2-(benzhydrylsulfamoyl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3S/c25-22(20-14-8-3-9-15-20)23-16-17-28(26,27)24-21(18-10-4-1-5-11-18)19-12-6-2-7-13-19/h1-15,21,24H,16-17H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZSYNKNUZHXGDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NS(=O)(=O)CCNC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(N-benzhydrylsulfamoyl)ethyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

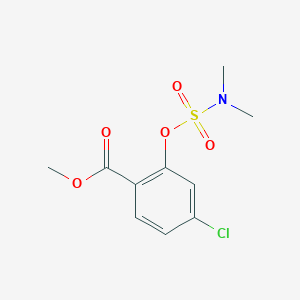
![(3aR,4R,6aS)-2-Benzyloctahydrocyclopenta[c]pyrrol-4-ol](/img/structure/B2844902.png)
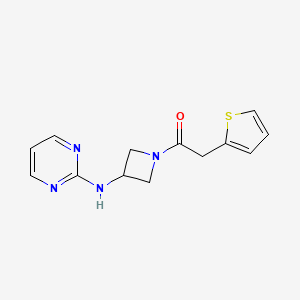
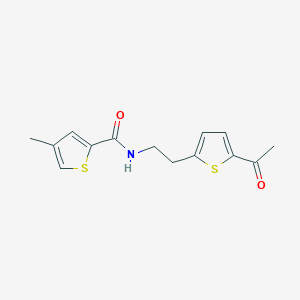
![4-[2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazole-1-carbonyl]-N,N-dimethylbenzenesulfonamide](/img/structure/B2844907.png)
![N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2844911.png)
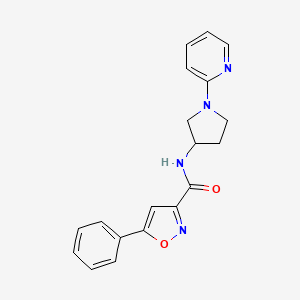
![2-{[1-(6-Phenoxypyrimidin-4-yl)piperidin-4-yl]carbonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2844914.png)
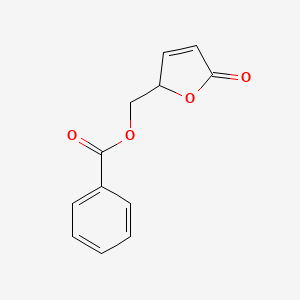
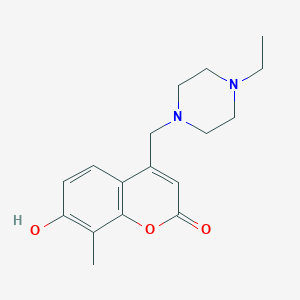
![N-[2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl]-2-thiophen-2-ylacetamide](/img/structure/B2844919.png)
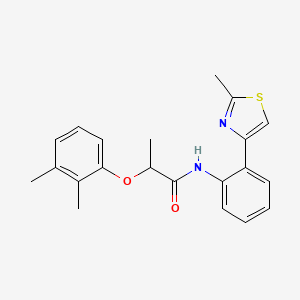
![4-(2-Isopropyl-5-methylphenoxy)-6-phenylfuro[2,3-d]pyrimidine](/img/structure/B2844922.png)
